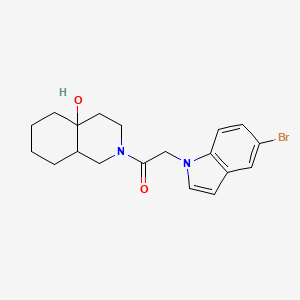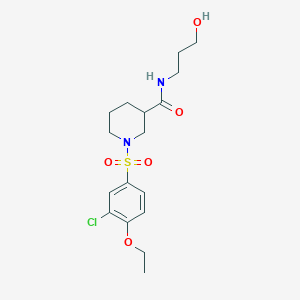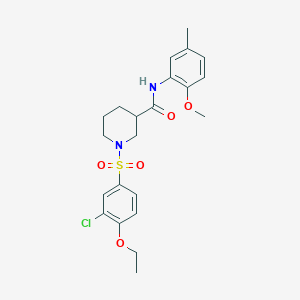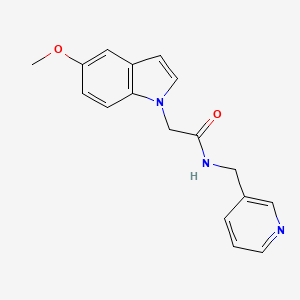
2-(5-bromo-1H-indol-1-yl)-1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-(5-BROMO-1H-INDOL-1-YL)ETHAN-1-ONE is a complex organic compound that features both an indole and a decahydroisoquinoline moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-(5-BROMO-1H-INDOL-1-YL)ETHAN-1-ONE likely involves multiple steps, including the formation of the decahydroisoquinoline and indole rings, followed by their coupling.
Formation of Decahydroisoquinoline: This can be achieved through hydrogenation of isoquinoline derivatives under high pressure and temperature in the presence of a catalyst such as palladium on carbon.
Formation of Indole: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling Reaction: The final step would involve coupling the two moieties through a suitable linker, which may require the use of reagents like coupling agents (e.g., EDC, DCC) and bases (e.g., triethylamine).
Industrial Production Methods
Industrial production would scale up these reactions, optimizing conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-(5-BROMO-1H-INDOL-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC or KMnO4.
Reduction: The compound can be reduced to remove the bromine atom or to reduce the indole ring using reducing agents like LiAlH4.
Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: LiAlH4, NaBH4.
Substitution: Nucleophiles like amines, thiols, and conditions like heating or the use of catalysts.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone, while substitution could introduce various functional groups onto the indole ring.
Scientific Research Applications
1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-(5-BROMO-1H-INDOL-1-YL)ETHAN-1-ONE could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying receptor interactions due to its structural features.
Medicine: Possible therapeutic applications if it exhibits biological activity.
Industry: Use in the synthesis of pharmaceuticals or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on its biological target. For instance, if it acts on a specific enzyme or receptor, it might inhibit or activate it through binding interactions. The molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-(5-CHLORO-1H-INDOL-1-YL)ETHAN-1-ONE: Similar structure but with a chlorine atom instead of bromine.
1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-(5-FLUORO-1H-INDOL-1-YL)ETHAN-1-ONE: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom might confer unique reactivity or biological activity compared to its chloro or fluoro analogs.
Properties
Molecular Formula |
C19H23BrN2O2 |
|---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
1-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-(5-bromoindol-1-yl)ethanone |
InChI |
InChI=1S/C19H23BrN2O2/c20-16-4-5-17-14(11-16)6-9-21(17)13-18(23)22-10-8-19(24)7-2-1-3-15(19)12-22/h4-6,9,11,15,24H,1-3,7-8,10,12-13H2 |
InChI Key |
DPTPQBWAUBHMMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCN(CC2C1)C(=O)CN3C=CC4=C3C=CC(=C4)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11132212.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11132215.png)
![4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-3-methyl-N-phenylbenzenesulfonamide](/img/structure/B11132218.png)

![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B11132243.png)
methanone](/img/structure/B11132247.png)
![1-({1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B11132254.png)
![5-{(Z)-1-[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidino)-1,3-thiazol-4-one](/img/structure/B11132261.png)
![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B11132266.png)
![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11132272.png)

![7-[(4-chlorophenyl)methyl]-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11132294.png)
![N-{2-[(1E,3E)-1-cyano-4-phenylbuta-1,3-dien-1-yl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}furan-2-carboxamide](/img/structure/B11132299.png)

